2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate;hydrochloride
Overview
Description
2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate;hydrochloride is a chemical compound with the molecular formula C17H18INO2·HCl It is known for its unique structure, which includes an iodobenzoate moiety and a benzyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzylamine with methyl iodide to form N-benzyl-N-methylamine.
Esterification: The intermediate is then reacted with 2-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzyl(methyl)amino group can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include azido, cyano, or thiol-substituted derivatives.
Oxidation: N-oxides of the benzyl(methyl)amino group.
Reduction: Secondary amines.
Hydrolysis: 2-iodobenzoic acid and benzyl(methyl)aminoethanol.
Scientific Research Applications
2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate;hydrochloride involves its interaction with molecular targets and pathways. The benzyl(methyl)amino group can interact with various enzymes and receptors, potentially modulating their activity. The iodobenzoate moiety may also play a role in the compound’s reactivity and binding affinity. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Nicardipine: A calcium channel blocker with a similar benzyl(methyl)amino group.
2-(Benzylmethylamino)ethyl acetoacetate: A related compound with an acetoacetate moiety instead of an iodobenzoate group.
PRL-8-53: A nootropic compound with a similar structure but different pharmacological properties.
Uniqueness
2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate;hydrochloride is unique due to its iodobenzoate moiety, which imparts distinct reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]ethyl 2-iodobenzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2.ClH/c1-19(13-14-7-3-2-4-8-14)11-12-21-17(20)15-9-5-6-10-16(15)18;/h2-10H,11-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPKTSSJJCYCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)C1=CC=CC=C1I)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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